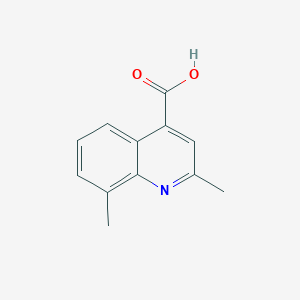

Ácido 2,8-dimetilquinolina-4-carboxílico

Descripción general

Descripción

2,8-Dimethylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of chemicals. It has the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol

Aplicaciones Científicas De Investigación

2,8-Dimethylquinoline-4-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Quinoline derivatives, in general, have been found to interact with a wide range of biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of bio-responses .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Quinoline derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .

Análisis Bioquímico

Biochemical Properties

2,8-Dimethylquinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2,8-Dimethylquinoline-4-carboxylic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of 2,8-Dimethylquinoline-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 2,8-Dimethylquinoline-4-carboxylic acid can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2,8-Dimethylquinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in changes in gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,8-Dimethylquinoline-4-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,8-Dimethylquinoline-4-carboxylic acid remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes .

Dosage Effects in Animal Models

The effects of 2,8-Dimethylquinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2,8-Dimethylquinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall metabolic processes .

Transport and Distribution

The transport and distribution of 2,8-Dimethylquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of 2,8-Dimethylquinoline-4-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can influence gene expression and other nuclear processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-4-carboxylic acids, including 2,8-dimethylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions . Another method involves the reflux of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid .

Industrial Production Methods

Industrial production methods for 2,8-dimethylquinoline-4-carboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave-assisted processes and one-pot reactions are favored for their efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2,8-Dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different quinoline-based compounds.

Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve refluxing in appropriate solvents and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Comparación Con Compuestos Similares

Similar Compounds

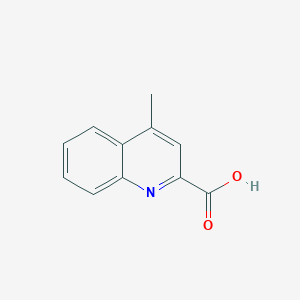

Similar compounds to 2,8-dimethylquinoline-4-carboxylic acid include:

Quinoline-4-carboxylic acid: A basic quinoline derivative with similar chemical properties.

2-Phenylquinoline-4-carboxylic acid: A derivative with a phenyl group attached to the quinoline ring.

4-Hydroxyquinoline-2-carboxylic acid: A compound with a hydroxyl group at the 4-position.

Uniqueness

2,8-Dimethylquinoline-4-carboxylic acid is unique due to the presence of two methyl groups at the 2 and 8 positions, which can influence its chemical reactivity and biological activity.

Propiedades

IUPAC Name |

2,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWHKRVQNJNMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362886 | |

| Record name | 2,8-dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609822-00-6 | |

| Record name | 2,8-dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)

![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1300047.png)